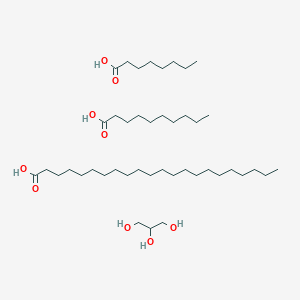
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- is an organic compound with the molecular formula C18H30O2 It is a methyl ester derivative of a polyunsaturated fatty acid, characterized by the presence of three double bonds and three methyl groups along its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-+Methanol→4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Aplicaciones Científicas De Investigación
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-: The parent acid form of the compound.
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: An aldehyde derivative with similar structural features.
Uniqueness
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its acid and aldehyde counterparts. The presence of the ester group makes it more lipophilic and alters its interaction with biological systems.
Propiedades
Número CAS |
10154-05-9 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methyl (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C18H30O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(19)20-5/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+ |
Clave InChI |
RWFOWORQUNKNLT-IUBLYSDUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=O)OC)C)C)C |
Sinónimos |
4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, methyl ester, (4E,8E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)-4-methylphenyl]-4-methylbenzamide](/img/structure/B1179789.png)
